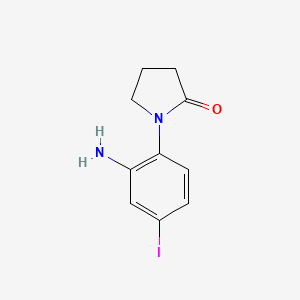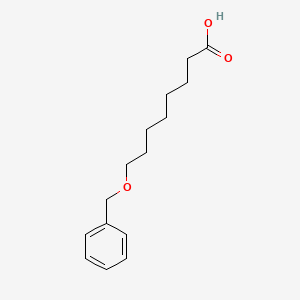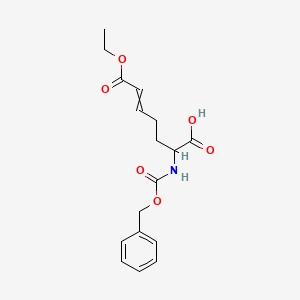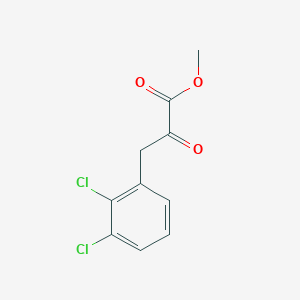![molecular formula C29H36BClFNO5 B13687501 [(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester](/img/structure/B13687501.png)
[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester] is a complex organic compound that belongs to the class of boronic esters Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester] typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the dihydrobenzofurane core: This can be achieved through a cyclization reaction involving a phenyl-substituted precursor.
Introduction of the bromo and chloro substituents: These halogens can be introduced via electrophilic aromatic substitution reactions.
Formation of the pyrrolidinyl group: This step involves the addition of a pyrrolidine ring to the core structure.
Boronic ester formation: The final step involves the reaction of the intermediate with pinacol boronic acid under mild conditions to form the boronic ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts for the key transformations.
Análisis De Reacciones Químicas
Types of Reactions
[(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester] can undergo various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Reduction: The bromo and chloro substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The halogens can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include the corresponding boronic acids, hydrogenated derivatives, and substituted derivatives, depending on the specific reaction conditions used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester] is used as a building block in the synthesis of more complex molecules. Its boronic ester group makes it particularly useful in Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
In biology and medicine, this compound has potential applications as a precursor for the synthesis of biologically active molecules
Industry
In industry, this compound can be used in the production of advanced materials, such as polymers and nanomaterials. Its boronic ester group allows for the formation of strong covalent bonds with other molecules, making it useful in the development of new materials with enhanced properties.
Mecanismo De Acción
The mechanism of action of [(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester] involves its ability to form covalent bonds with other molecules through its boronic ester group. This allows it to participate in various chemical reactions, including Suzuki-Miyaura coupling reactions. The molecular targets and pathways involved depend on the specific application and the functional groups present on the compound.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid Pinacol Ester: Similar in structure but lacks the additional substituents present in [(S)-2-[(S)-1-Bromo-2-pyrrolidinyl]-5-chloro-6-fluoro-2-phenyl-2,3-dihydrobenzofurane-4-boronic Acid Pinacol Ester].
3,4-Diaminophenylboronic Acid Pinacol Ester: Contains amino groups instead of halogens and pyrrolidinyl groups.
(Dimethylphenylsilyl)boronic Acid Pinacol Ester: Contains a silyl group instead of the halogens and pyrrolidinyl groups.
Uniqueness
This compound] is unique due to its combination of halogen, pyrrolidinyl, and boronic ester groups. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Propiedades
Fórmula molecular |
C29H36BClFNO5 |
|---|---|
Peso molecular |
543.9 g/mol |
Nombre IUPAC |
tert-butyl 2-[5-chloro-6-fluoro-2-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-1-benzofuran-2-yl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C29H36BClFNO5/c1-26(2,3)36-25(34)33-15-11-14-22(33)29(18-12-9-8-10-13-18)17-19-21(35-29)16-20(32)24(31)23(19)30-37-27(4,5)28(6,7)38-30/h8-10,12-13,16,22H,11,14-15,17H2,1-7H3 |
Clave InChI |
XUDVXPBOMVUYKT-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C3CC(OC3=CC(=C2Cl)F)(C4CCCN4C(=O)OC(C)(C)C)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Fluoro-6-methylimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B13687419.png)


![[3-(2-Chloro-4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13687444.png)




![(R)-5-[[(tert-Butyldiphenylsilyl)oxy]methyl]-1-Boc-1H-pyrrol-2(5H)-one](/img/structure/B13687483.png)





